molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1

1-Methyl-1H-benzo[d]imidazol-4-amine

Cat. No. B141510
CAS RN: 155242-98-1
M. Wt: 147.18 g/mol
InChI Key: ZMGUPDYARSYEFP-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-4-amine is a chemical compound with the CAS Number: 155242-98-1 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1-methyl-1H-benzimidazol-4-amine .


Molecular Structure Analysis

The 1-Methyl-1H-benzo[d]imidazol-4-amine molecule contains a total of 21 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Imidazole .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications and despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

1-Methyl-1H-benzo[d]imidazol-4-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-Methyl-1H-benzo[d]imidazol-4-amine, also known as 4-AMINO-1-METHYLBENZIMIDAZOLE, focusing on unique applications across different fields:

Pharmacological Applications

Antimicrobial Activity: This compound has been utilized in the synthesis of molecules with potential antimicrobial activity. For instance, silver (I) complexes of benzimidazole, which may include derivatives of 1-Methyl-1H-benzo[d]imidazol-4-amine, have been screened for their activity against various microbial strains .

Antitumor Potential: Derivatives of 1-Methyl-1H-benzo[d]imidazol-4-amine have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2, indicating its role in cancer research .

Chemical Synthesis Applications

Regiocontrolled Synthesis: The compound plays a role in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications. The emphasis is on the bonds constructed during the formation of the imidazole ring .

Production of Imidazolones: It has been used in reactions to produce di- and tri-substituted imidazolones, which are valuable in various chemical synthesis processes .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-methylbenzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUPDYARSYEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363572
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d]imidazol-4-amine

CAS RN

155242-98-1
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-4-nitro-1H-benzimidazole [2.1 g, 12 mmol, prepared as described in Viktor Milata et. al., Org. Prep. Proced. Int. 25 (6), 703-704 (1993)] and 5% Pd/C (0.21 g) in EtOH (40 mL) was vigorously stirred under an atmosphere of hydrogen at rt overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to afford the title compound (1.65 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1-methyl-4-nitro-1H-benzimidazole [2.1 g, 12 mmol, prepared as described in Viktor Milata et. al., Org. Prep. Proced. Int. 25 (6), 703-704 (1993)] and 5% Pd/C (0.21 g) in EtOH (40 mL) was vigorously stirred under an atmoshphere of hydrogen at rt overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to afford the tiltle compound (1.65 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Q & A

Q1: What is the primary method of synthesizing 4-Amino-1-methylbenzimidazole?

A1: 4-Amino-1-methylbenzimidazole, a heterocyclic amine, can be synthesized by reducing its corresponding nitro-containing compound. This reduction can be achieved through either catalytic or chemical methods [].

Q2: What makes 4-Amino-1-methylbenzimidazole unique among X-Amino-1-methylbenzimidazoles?

A2: While the provided abstract doesn't delve into the specific properties of 4-Amino-1-methylbenzimidazole, it does highlight its significance as the last remaining unsynthesized compound within the X-Amino-1-methylbenzimidazoles group []. This suggests that its synthesis may be particularly challenging or that its properties differ notably from other members of this group.

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